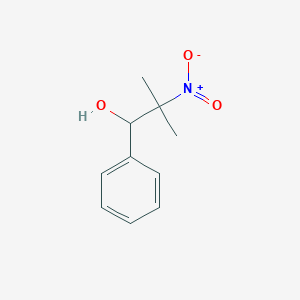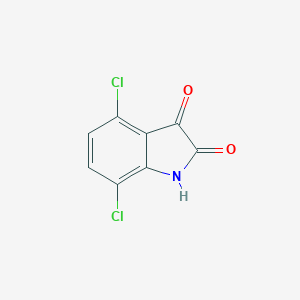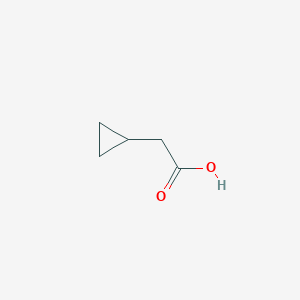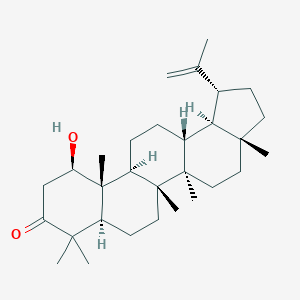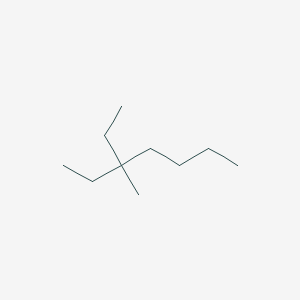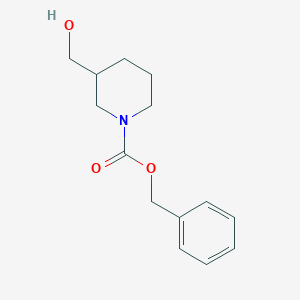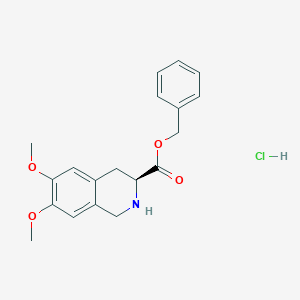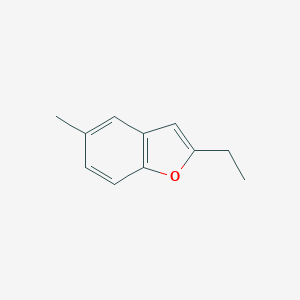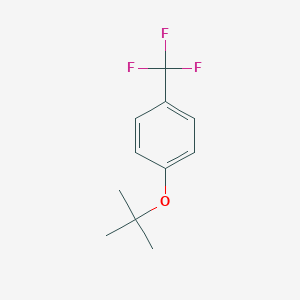
4-(Trifluorométhyl)-1-tert-butoxybenzène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethyl)-1-tert-butoxybenzene is an organic compound characterized by the presence of a trifluoromethyl group (-CF₃) and a tert-butoxy group (-OC(CH₃)₃) attached to a benzene ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Applications De Recherche Scientifique
4-(Trifluoromethyl)-1-tert-butoxybenzene has several applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-1-tert-butoxybenzene typically involves the introduction of the trifluoromethyl group and the tert-butoxy group onto a benzene ring. One common method is the trifluoromethylation of a suitable benzene derivative, followed by the introduction of the tert-butoxy group. This can be achieved through various synthetic routes, including:
Trifluoromethylation: This step can be carried out using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a catalyst like copper(I) iodide (CuI) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of 4-(Trifluoromethyl)-1-tert-butoxybenzene may involve continuous flow processes to enhance efficiency and yield. These methods often utilize readily available precursors and optimized reaction conditions to ensure scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Trifluoromethyl)-1-tert-butoxybenzene can undergo various chemical reactions, including:
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Mécanisme D'action
The mechanism of action of 4-(Trifluoromethyl)-1-tert-butoxybenzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins . The tert-butoxy group can influence the compound’s steric properties, affecting its binding affinity and selectivity for target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4-(Trifluoromethyl)-1-tert-butoxybenzene include:
4-(Trifluoromethyl)phenol: This compound has a trifluoromethyl group and a hydroxyl group attached to a benzene ring.
4-(Trifluoromethyl)aniline: This compound features a trifluoromethyl group and an amino group on the benzene ring.
4-(Trifluoromethyl)benzoic acid: This compound contains a trifluoromethyl group and a carboxyl group on the benzene ring.
Uniqueness
4-(Trifluoromethyl)-1-tert-butoxybenzene is unique due to the combination of the trifluoromethyl and tert-butoxy groups, which impart distinct electronic and steric properties. These properties can enhance the compound’s reactivity and stability, making it valuable in various applications .
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O/c1-10(2,3)15-9-6-4-8(5-7-9)11(12,13)14/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTJJRXJNYHJPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578960 |
Source


|
| Record name | 1-tert-Butoxy-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16222-44-9 |
Source


|
| Record name | 1-tert-Butoxy-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
